Product packaging for 2-[(Z)-Cyano-NNO-azoxy]pyridine(Cat. No.:CAS No. 90467-89-3)

2-[(Z)-Cyano-NNO-azoxy]pyridine

Cat. No.: B13800839
CAS No.: 90467-89-3
M. Wt: 148.12 g/mol
InChI Key: GIEJCGZMCAVIPJ-UHFFFAOYSA-N
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Description

2-[(Z)-Cyano-NNO-azoxy]pyridine is a high-purity chemical intermediate of significant interest in research and development for the life sciences and agrochemical industries. This compound features a unique molecular architecture, combining a pyridine heterocycle with a (Z)-cyano-NNO-azoxy functional group. This structure is characteristic of a class of compounds investigated for their potential biological activities. While the specific properties of this compound are under investigation, its core cyanopyridine structure is a recognized pharmacophore in medicinal chemistry. Cyanopyridine derivatives are extensively studied for a wide spectrum of biological activities, including as kinase inhibitors and cytotoxic agents in anticancer research . Furthermore, the azoxy functional group is a key structural component found in various bioactive molecules. Researchers value this compound as a versatile building block for the synthesis of more complex molecules and for probing structure-activity relationships (SAR) in drug and agrochemical discovery. Its potential applications include serving as a precursor in developing novel enzyme inhibitors or as a candidate for high-throughput screening campaigns. This product is strictly for research purposes and is provided as a For Research Use Only (RUO) material. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O B13800839 2-[(Z)-Cyano-NNO-azoxy]pyridine CAS No. 90467-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90467-89-3

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

cyanoimino-oxido-pyridin-2-ylazanium

InChI

InChI=1S/C6H4N4O/c7-5-9-10(11)6-3-1-2-4-8-6/h1-4H

InChI Key

GIEJCGZMCAVIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)[N+](=NC#N)[O-]

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Z Cyano Nno Azoxy Pyridine

Retrosynthetic Analysis of 2-[(Z)-Cyano-NNO-azoxy]pyridine

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com The primary disconnections for this compound involve the cyano and azoxy groups.

The retrosynthetic tree might begin with the disconnection of the cyano group at the C2 position of the pyridine (B92270) ring. This transformation, a functional group interconversion (FGI), leads to a precursor such as a 2-halo- or 2-aminopyridine (B139424) derivative. The introduction of a cyano group onto a pyridine ring is a well-established transformation. researchgate.net

A subsequent key disconnection breaks the nitrogen-nitrogen bond of the azoxy group. This leads to two primary synthetic precursors: a 2-substituted nitropyridine and a corresponding nucleophilic nitrogen source, or a 2-substituted nitroso-pyridine and a hydroxylamine (B1172632) derivative. The stereochemistry of the azoxy group is a critical consideration at this stage.

Further deconstruction of the substituted pyridine ring can be envisioned through established pyridine syntheses, such as the Hantzsch synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia, or the Bohlmann-Rahtz synthesis. organic-chemistry.org This approach allows for the construction of the pyridine ring with pre-installed functional handles for subsequent elaboration.

Direct Synthetic Routes to the this compound Core

Direct synthetic routes focus on the sequential or concerted construction of the target molecule from readily available precursors.

The synthesis of 2-aminopyridine derivatives, for instance, can be achieved through various multicomponent reactions. researchgate.netnih.govijpsr.comresearchgate.net These compounds serve as versatile intermediates for the introduction of other functional groups. For example, 2-aminopyridine can be converted to 2-cyanopyridine (B140075) via the Sandmeyer reaction.

Pyridine N-oxides are also key precursors. They can be activated towards nucleophilic attack at the C2 and C4 positions. organic-chemistry.orgyoutube.com The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org

The following table summarizes some common methods for pyridine precursor synthesis.

Table 1: Synthetic Methods for Pyridine Precursors
Method Description Starting Materials Key Features
Hantzsch Synthesis Condensation reaction to form a dihydropyridine, which is then oxidized. organic-chemistry.org β-ketoester, aldehyde, ammonia Builds the pyridine ring; allows for substitution at various positions.
Bohlmann-Rahtz Synthesis Cyclocondensation of enamines with ynamines. organic-chemistry.org Enamines, ynamines Provides access to highly substituted pyridines.
Multicomponent Reactions One-pot synthesis of 2-amino-3-cyanopyridines. researchgate.netnih.govtjnpr.org Aldehydes, acetophenones, malononitrile, ammonium (B1175870) acetate Efficient and atom-economical.
N-Oxide Functionalization Activation of the pyridine ring for nucleophilic substitution at the 2-position. organic-chemistry.orgyoutube.com Pyridine N-oxide, nucleophile Versatile for introducing various substituents.

The formation of the azoxy group is a critical step. General methods for azoxy group formation often involve the condensation of nitroso compounds with hydroxylamines or the oxidation of azo compounds. researchgate.net The alkylation of alkanediazotates and nitrosohydroxylamines are also established methods for forming N-N-O linkages. researchgate.net

In the context of pyridine systems, one plausible route involves the reaction of a 2-nitrosopyridine (B1345732) derivative with a suitable hydroxylamine. Alternatively, the controlled reduction of a 2,2'-azopyridine dioxide could yield the desired azoxy linkage. The activation of a pyridine N-oxide can facilitate nucleophilic attack by a nitrogen-containing nucleophile, potentially leading to the formation of the N-N-O bond. nih.gov

Achieving the (Z)-configuration of the azoxy group is a significant stereochemical challenge. The (Z) and (E) isomers of azoxy compounds can interconvert under certain conditions, such as exposure to acid or heat. umn.edu The synthesis of oxadiaziridines, which are cyclic isomers of azoxy compounds, and their subsequent rearrangement can also be a route to specific azoxy isomers. umn.edu

The choice of reagents and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, the reaction of (Z)-hydrazones has been shown to proceed readily under conditions where the (E)-hydrazones fail to react, suggesting that substrate geometry can direct the stereochemistry of the product. nih.gov Careful selection of the oxidizing or reducing agents, as well as control of temperature and pH, would be necessary to favor the formation of the thermodynamically less stable (Z)-isomer.

The introduction of a cyano group at the C2 position of the pyridine ring can be accomplished through several reliable methods. researchgate.netyoutube.comorganic-chemistry.orgresearchgate.netgoogle.comnih.gov

One common approach is the Reissert-Henze reaction, where a pyridine N-oxide is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like an acyl chloride. youtube.com This method typically provides good regioselectivity for the C2 position. Electrochemical methods have also been developed for the regioselective C-H cyanation of pyridine derivatives, offering a greener alternative to traditional methods. organic-chemistry.orgresearchgate.net

The following table outlines various methods for the cyanation of pyridine.

Table 2: Methods for Regioselective Cyanation of the Pyridine Ring
Method Reagents Position Key Features
Reissert-Henze Reaction Pyridine N-oxide, TMSCN, Acyl chloride C2 Well-established, good yields. youtube.com
Electrochemical C-H Cyanation Imidazo[1,2-a]pyridines, TMSCN C3 (of imidazopyridine) Metal-free, mild conditions. organic-chemistry.orgresearchgate.net
Nucleophilic Aromatic Substitution Halopyridine, NaCN or KCN C2 or C4 Requires an activated pyridine ring with a good leaving group. google.com
Sandmeyer Reaction 2-Aminopyridine, NaNO₂, HCl, CuCN C2 Classic method for converting an amino group to a cyano group.
Palladium-Catalyzed Cyanation Halopyridine, Zn(CN)₂ or K₄[Fe(CN)₆], Pd catalyst C2 or C4 Broad substrate scope and functional group tolerance.

Convergent and Divergent Synthetic Pathways to this compound Derivatives

Both convergent and divergent synthetic strategies can be employed to access a library of derivatives based on the this compound scaffold.

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final steps of the synthesis. For example, a pre-functionalized 2-cyanopyridine fragment could be coupled with a second pyridine derivative to form the azoxy linkage. This approach is often more efficient for complex molecules. organic-chemistry.org

A divergent synthesis, on the other hand, would start from a common intermediate that is then elaborated into a variety of different final products. rsc.org For instance, a 2-[(Z)-amino-NNO-azoxy]pyridine intermediate could be synthesized and then subjected to various reactions to introduce different substituents on the amino group or the pyridine ring. This strategy is particularly useful for generating a library of related compounds for structure-activity relationship studies. The use of blocking groups can enable selective functionalization at different positions of the pyridine ring, further enhancing the utility of a divergent approach. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound is critically dependent on the careful optimization of various reaction parameters. These include the choice of starting materials, reagents, solvents, temperature, and reaction time. While specific literature on the synthesis of this compound is not extensively available, general principles for the formation of related cyanopyridines and azoxy compounds can provide a foundational understanding for optimizing its synthesis.

Table 1: Hypothetical Optimization of Cyanation of a Pyridine N-oxide Precursor

EntryCyanating AgentSolventTemperature (°C)Time (h)Yield (%)
1KCNCH₃CN801265
2KCNDMF100872
3Zn(CN)₂CH₃CN120678
4TMSCNToluene1101085

This table presents a hypothetical optimization study based on known cyanation reactions of pyridine N-oxides. chem-soc.sigoogle.com The data illustrates how variations in the cyanating agent, solvent, and temperature could influence the reaction yield.

Key research findings indicate that the choice of the cyanating agent is a critical factor. While traditional reagents like potassium cyanide (KCN) can be effective, other reagents such as zinc cyanide (Zn(CN)₂) or trimethylsilyl cyanide (TMSCN) may offer improved yields and milder reaction conditions. chem-soc.sithieme-connect.de The solvent also plays a significant role, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) being commonly employed. google.com Temperature and reaction time are interdependent parameters that must be optimized to ensure complete conversion without promoting side reactions or decomposition of the product.

Table 2: Hypothetical Optimization of Azoxy Formation from a Nitropyridine Precursor

EntryReducing AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄NaOHEthanol252455
2GlucoseKOHMethanol601868
3HydrazineNaOHEthanol781275
4Ascorbic AcidK₂CO₃Water/Ethanol502062

This table provides a hypothetical optimization for the formation of an azoxypyridine from a nitropyridine precursor, drawing on general methods for azoxy compound synthesis. thieme-connect.com The data shows the potential impact of different reducing agents, bases, and reaction conditions on the yield.

The partial reduction of a nitropyridine to form the azoxy linkage requires careful control to prevent over-reduction to the corresponding azo or amine compounds. Mild reducing agents in basic alcoholic media are often employed for this transformation. thieme-connect.com The optimization process would involve screening various reducing agents, such as sodium borohydride, glucose, or hydrazine, in combination with different bases like sodium hydroxide (B78521) or potassium hydroxide. The solvent system, typically an alcohol, and the reaction temperature are also crucial variables to be fine-tuned to maximize the yield of the desired azoxy product.

Mechanistic Investigations of 2 Z Cyano Nno Azoxy Pyridine Formation and Transformation

Elucidation of Reaction Mechanisms in Azoxy Formation Pathways

The formation of the azoxy linkage is a pivotal step in the synthesis of 2-[(Z)-Cyano-NNO-azoxy]pyridine. Generally, azoxy compounds can be synthesized through several routes, including the oxidation of azo compounds, the condensation of nitroso compounds with hydroxylamines, or the reduction of nitro compounds. In the context of pyridine-containing azoxy compounds, the specific pathways can be influenced by the electronic nature of the pyridine (B92270) ring and the substituents present.

For instance, the synthesis of related (cyano-NNO-azoxy)furazans has been achieved using cyanamide (B42294) and a nitrosofurazan derivative as starting materials. bohrium.comresearchgate.net This suggests that a plausible pathway for the formation of this compound could involve the reaction of a suitable pyridine-N-oxide derivative with a cyanide source, followed by rearrangement, or the direct reaction of a nitroso-pyridine with a cyanamide-derived intermediate.

The mechanism often involves nucleophilic attack and subsequent rearrangement steps. The Z-configuration of the final product indicates a specific stereochemical outcome, which is likely governed by the steric and electronic interactions during the reaction. The cleavage of C-N bonds in aromatic heterocycles like pyridine is a critical step in various industrial processes, and understanding the mechanisms at a molecular level is of great interest. nih.gov Computational studies on related systems have shown that deprotonation of a dearomatized pyridine ring can trigger ring contraction and C-N bond cleavage, highlighting the complexity of reactions involving the pyridine nucleus. nih.gov

Kinetic Studies of Key Steps in this compound Synthesis

Key steps that would be subject to kinetic analysis include:

Nucleophilic attack: The rate of addition of the cyanide or a related nucleophile to the pyridine ring or a precursor. This step is often influenced by the concentration of reactants, solvent polarity, and the presence of catalysts.

Rearrangement: The intramolecular rearrangement leading to the final azoxy structure. This step's rate can be dependent on temperature and the stability of the transition state.

Isomerization: The conversion between (E)- and (Z)-isomers, if applicable, to yield the thermodynamically or kinetically favored product.

A study on the reaction of cyano radicals with pyridine indicated very fast reaction rates, with a total loss rate constant of 1.33 × 10⁻⁹ cm³ s⁻¹ at 30 K, showing minimal temperature dependence in the 30–150 K range. researchgate.net While this reaction is different from the synthesis of the title compound, it demonstrates the high reactivity of the pyridine ring with certain radical species.

Table 1: Hypothetical Kinetic Parameters for Key Synthesis Steps

StepRate LawActivation Energy (Ea)Frequency Factor (A)
Nucleophilic AdditionRate = k[Py-X][Nu⁻]ModerateHigh
RearrangementRate = k[Intermediate]Low to ModerateModerate
IsomerizationRate = k[E-isomer]LowLow

This table presents a hypothetical representation of kinetic parameters that would be investigated in the synthesis of this compound.

Thermodynamic Analysis of Reaction Equilibria and Selectivity

Thermodynamic analysis provides insight into the feasibility of a reaction and the relative stability of products. The formation of this compound is expected to be an exothermic process, driven by the formation of stable covalent bonds.

The selectivity for the (Z)-isomer over the (E)-isomer is a key thermodynamic consideration. The relative stability of the two isomers can be influenced by steric hindrance between the cyano group and the pyridine ring, as well as dipole-dipole interactions. The (Z)-configuration may be the thermodynamically more stable isomer due to favorable electronic interactions or reduced steric clash.

Enthalpies of formation for related energetic (cyano-NNO-azoxy)furazans have been reported to be high, ranging from +742 to +1073 kcal kg⁻¹. bohrium.comresearchgate.net This indicates that these are high-energy compounds, and their formation reactions are likely to be thermodynamically favorable under specific conditions.

Table 2: Estimated Thermodynamic Data for Isomerization

IsomerΔH°f (kJ/mol)ΔG°f (kJ/mol)Relative Stability
(Z)-isomerLowerLowerMore Stable
(E)-isomerHigherHigherLess Stable

This table provides an estimated comparison of the thermodynamic stability of the (Z) and (E) isomers of this compound.

Isotopic Labeling and Crossover Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the synthesis of this compound, labeling specific atoms can help trace their fate throughout the reaction pathway.

For instance, using ¹⁵N-labeled pyridine or a ¹³C-labeled cyanide source would allow for the determination of which nitrogen and carbon atoms are incorporated into the final product and in what positions. This can distinguish between different proposed mechanisms, such as an intramolecular rearrangement versus an intermolecular process.

Crossover experiments, where two similar but isotopically distinct reactions are run in the same vessel, can provide further evidence for the nature of the reaction intermediates. If crossover products are observed, it suggests the presence of dissociated or intermolecular intermediates.

Recent studies have demonstrated innovative methods for the ¹⁵N-labeling of pyridines using a Zincke activation strategy, which could be adapted for mechanistic studies of the title compound. nih.govchemrxiv.org This technique allows for high isotope incorporation into a variety of N-heterocycles. nih.govchemrxiv.org

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms. Using methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to model reaction pathways, identify transition states, and calculate their corresponding activation energies.

For the formation of this compound, computational studies could:

Map the Potential Energy Surface: This would reveal the minimum energy path from reactants to products, identifying all intermediates and transition states.

Calculate Activation Barriers: The energy difference between reactants and transition states provides a theoretical estimate of the reaction rate.

Determine Isomer Stabilities: The relative energies of the (Z) and (E) isomers can be calculated to predict the thermodynamic product.

Analyze Electronic Structure: Examination of molecular orbitals and charge distribution can explain the observed reactivity and selectivity.

Computational studies on the reaction of pyridine with CN radicals have successfully characterized the reactive potential energy surface and established that addition reactions are favored. researchgate.net Similarly, the ring-opening mechanism of bipyridine ligands at a Rhenium center has been unraveled using computational calculations, highlighting the power of these methods in understanding complex reaction mechanisms involving pyridine. nih.gov For other cyano-pyridine derivatives, computational analysis of HOMO-LUMO energy gaps and other reactivity descriptors has been used to correlate with experimental findings. tjnpr.orgresearchgate.net

Table 3: Computationally Predicted Properties

PropertyPredicted ValueMethod
Activation Energy (Formation)~80-120 kJ/molDFT (B3LYP)
ΔE (Z vs. E isomer)~5-15 kJ/molCCSD(T)
Transition State GeometryAsymmetricDFT (B3LYP)

This table presents a hypothetical summary of properties that could be predicted for this compound using computational chemistry methods.

Reactivity and Chemical Transformations of 2 Z Cyano Nno Azoxy Pyridine

Reactions Involving the Azoxy Group

The azoxy group is a versatile functional group capable of undergoing a range of chemical transformations, including reduction, oxidation, and rearrangement reactions.

Reduction and Oxidation Pathways

Reduction: The azoxy group in 2-[(Z)-Cyano-NNO-azoxy]pyridine is expected to be reducible to the corresponding azo or hydrazo compounds, and ultimately to amines, under various reducing conditions. Common reagents for the reduction of aromatic azoxy compounds include catalytic hydrogenation (e.g., H₂/Pd-C), metals in acidic media (e.g., Zn/CH₃COOH), and other reducing agents like sodium dithionite. The specific product obtained will depend on the choice of reducing agent and the reaction conditions.

Oxidation: The oxidation of azoxy compounds is generally less common. However, under strong oxidizing conditions, the pyridine (B92270) ring is susceptible to oxidation to form the corresponding N-oxide. The azoxy group itself is relatively stable towards oxidation.

Rearrangement Reactions (e.g., Wallach-type rearrangement considerations)

A characteristic reaction of aromatic azoxy compounds is the Wallach rearrangement, which typically occurs under strong acidic conditions. nih.gov This acid-catalyzed reaction involves the rearrangement of an azoxybenzene (B3421426) to a hydroxyazobenzene. nih.gov In the case of this compound, treatment with a strong acid, such as concentrated sulfuric acid, could potentially lead to a Wallach-type rearrangement.

The generally accepted mechanism for the Wallach rearrangement involves the protonation of the azoxy oxygen, followed by the formation of a dicationic intermediate. nih.gov Nucleophilic attack by water or the conjugate base of the acid then leads to the formation of a hydroxylated azo compound. nih.gov For this compound, the hydroxyl group would likely be introduced onto the pyridine ring, though the precise regioselectivity would be influenced by the electronic effects of the cyano and azoxy groups.

Nucleophilic and Electrophilic Attacks on the Azoxy Moiety

The nitrogen atoms of the azoxy group possess lone pairs of electrons, making them potential sites for electrophilic attack. Protonation, as seen in the Wallach rearrangement, is a key example. Alkylation or acylation at the azoxy nitrogen atoms may also be possible under appropriate conditions.

Nucleophilic attack on the azoxy group itself is less common. However, the atoms of the azoxy group can influence the reactivity of the attached pyridine ring towards nucleophiles.

Reactions Involving the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations, providing a handle for further derivatization of the molecule.

Derivatization and Hydrolysis of the Nitrile Functionality

Hydrolysis: The cyano group of this compound is expected to be susceptible to hydrolysis under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis would likely proceed via the formation of a carboximidic acid intermediate, leading to the corresponding carboxylic acid, 2-carboxy-pyridine derivative. Basic hydrolysis would involve the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile, ultimately yielding the carboxylate salt after workup. libretexts.org Partial hydrolysis to the corresponding amide may also be achievable under controlled conditions.

Derivatization: The nitrile functionality can be converted into a variety of other functional groups. For instance, reduction of the cyano group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding primary amine, 2-(aminomethyl)pyridine derivative. libretexts.org Reaction with Grignard reagents would lead to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org

Cycloaddition Reactions (e.g., [2+3] cycloadditions)

The cyano group can participate as a dipolarophile in cycloaddition reactions. For example, it can react with azides in a [2+3] cycloaddition to form tetrazole derivatives. This type of reaction, often catalyzed by a metal, provides an efficient route to highly functionalized heterocyclic systems. The reactivity of the cyano group in this compound in such reactions would be influenced by the electronic properties of the pyridine and azoxy substituents.

Metal-Catalyzed Transformations of the Cyano Group

The cyano group at the C-2 position of the pyridine ring is a versatile handle for a variety of metal-catalyzed transformations. These reactions can proceed via the activation of the C-CN bond, allowing the cyano group to function either as a leaving group or as a source of cyanide. masterorganicchemistry.com

Transition metals like rhodium, nickel, and palladium are instrumental in mediating these transformations. For instance, rhodium-catalyzed borylation of nitriles can convert the cyano group into a valuable boronic ester functionality. researchgate.net Similarly, nickel catalysis has been shown to be effective in cross-coupling reactions where the cyano group is replaced by other functional groups. masterorganicchemistry.com The N-oxide moiety plays a crucial role in these reactions, often acting as a directing group that facilitates the coordination of the metal catalyst to the proximal C2-H bond or the cyano group itself, thereby lowering the activation energy for the transformation. youtube.com

In some cases, the cyano group can be hydrolyzed to an amide under metal catalysis. Cerium oxide (CeO₂), for example, has been shown to effectively catalyze the hydration of 2-cyanopyridine (B140075) to picolinamide (B142947) at low temperatures. masterorganicchemistry.com Gold(III) complexes have also been observed to facilitate the hydrolysis of the nitrile bond in 2-cyanopyridine. masterorganicchemistry.com

Table 1: Examples of Metal-Catalyzed Transformations Potentially Applicable to the Cyano Group

Reaction TypeCatalyst System (Example)Product TypeReference
BorylationRh(I) complexAryl boronic ester researchgate.net
HydrodecyanationNi(0)/phosphine ligandDecyanated pyridine masterorganicchemistry.com
C-C CouplingPd(0) or Ni(0) complexArylated/Alkylated pyridine masterorganicchemistry.com
HydrationCeO₂Picolinamide derivative masterorganicchemistry.com

Reactions Involving the Pyridine Moiety

The pyridine N-oxide framework is significantly more reactive towards both electrophiles and nucleophiles than the parent pyridine. youtube.comyoutube.com This enhanced reactivity is a direct consequence of the electronic nature of the N-oxide bond, which can donate electron density into the ring, thereby activating the C2, C4, and C6 positions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The N-oxide group acts as a powerful activating and directing group in electrophilic aromatic substitution. It increases the electron density at the ortho (C2, C6) and para (C4) positions through resonance donation. youtube.com This makes the ring susceptible to attack by a wide range of electrophiles. youtube.comyoutube.comquimicaorganica.org Common EAS reactions include nitration and halogenation. For a 2-substituted pyridine N-oxide, electrophilic attack is generally directed to the C4 position. For example, nitration of pyridine N-oxide with nitric and sulfuric acid typically yields the 4-nitro derivative. nih.gov The presence of the electron-withdrawing cyano group at C2 would further deactivate the ring but is expected to reinforce the directing effect towards the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNA_r_): The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, particularly at the C2 and C4 positions. youtube.comlibretexts.orgnih.gov This reactivity is greatly enhanced by the N-oxide functionality and further amplified by the strongly electron-withdrawing cyano group at C2. google.com In nucleophilic aromatic substitution (SNA_r_) reactions, a leaving group at the C2 or C4 position is readily displaced by a nucleophile. libretexts.org The stability of the negatively charged intermediate, known as a Meisenheimer complex, is key to this process. researchgate.net The negative charge in the intermediate formed by attack at C2 or C4 can be delocalized onto the electronegative oxygen atom of the N-oxide group, providing significant stabilization. youtube.com

In the case of this compound, nucleophilic attack would be strongly favored at the C4 and C6 positions, assuming a suitable leaving group is present. Without a leaving group, addition-elimination sequences can still occur, for instance, with organometallic reagents.

N-Alkylation and N-Oxidation of the Pyridine Nitrogen

The pyridine nitrogen in the subject molecule is already part of a complex N-oxide-azoxy structure. Therefore, further N-oxidation is not a relevant transformation.

However, reactions targeting the N-oxide oxygen are well-established. The N-oxide can be activated by various electrophilic reagents, such as trifluoromethanesulfonic anhydride, which makes the pyridine ring highly susceptible to subsequent nucleophilic attack. nih.gov This "umpolung" strategy effectively reverses the normal polarity of the pyridine ring. For instance, activation of a pyridine N-oxide followed by the addition of a malonate anion leads to the regioselective formation of 2- or 4-substituted pyridines. nih.gov Similarly, a facile arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with various Grignard reagents has been developed, showcasing a highly efficient C-H bond functionalization. Photocatalysis has also been employed for the ortho-alkylation of pyridine N-oxides with alkynes, where the N-oxide serves as both a redox auxiliary and a radical acceptor. google.com

Intramolecular Cyclization and Annulation Reactions

The combination of the cyano group and the activated pyridine ring provides opportunities for intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. While specific examples for this compound are not documented, analogous structures are known to undergo such transformations.

For instance, substrates containing a pyridine ring and a tethered cyano group can undergo intramolecular cyclization to form fused pyrido-heterocycles. nih.gov Acid-catalyzed hydrolysis of an N-cyano group can lead to an in-situ-formed intermediate that subsequently undergoes intramolecular cyclocondensation. nih.gov Radical cyclizations are also a powerful tool; the 5-hexenyl radical cyclization is a classic example, preferentially forming five-membered rings through kinetically controlled exo closure. Given a suitable side chain attached to the pyridine ring or the azoxy group, this compound could potentially be a substrate for similar radical-mediated ring-forming reactions.

Annulation strategies, which involve the formation of a new ring onto an existing one, are also relevant. Pyridine N-oxides can be synthesized via [3+2+1] annulation reactions, and they can also serve as substrates in further ring-fused constructions.

Stereochemical Outcomes of Reactions of this compound

The stereochemical outcomes of reactions involving this compound would be highly dependent on the specific reaction mechanism and the nature of the reagents. The "(Z)" designation in the name already specifies the stereochemistry of the azoxy group.

In reactions involving the formation of new stereocenters, the existing chirality or geometry of the molecule can influence the stereochemical course. However, in many reactions involving cyanopyridines, racemization can occur. For example, in the reaction of 2-cyanopyridine derivatives with cysteine to form a thiazoline (B8809763) ring, the product is observed to be racemic, indicating that the stereocenter formed during the reaction rapidly racemizes under the reaction conditions. youtube.com

In catalytic asymmetric reactions, the stereochemical outcome is primarily controlled by the chiral catalyst. For instance, the catalytic, enantioselective N-oxidation of pyridines has been achieved using peptide-based catalysts, demonstrating that chiral information can be effectively transferred to the nitrogen center. libretexts.org While the subject molecule is already N-oxidized, this principle could apply to other potential catalytic asymmetric transformations on the molecule, where a chiral catalyst would dictate the formation of a specific enantiomer or diastereomer.

Advanced Structural Elucidation Methodologies for 2 Z Cyano Nno Azoxy Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution and the solid state. For 2-[(Z)-Cyano-NNO-azoxy]pyridine, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to understand the conformational dynamics.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) would be influenced by the electron-withdrawing nature of both the cyano and the azoxy groups. For a 2-substituted pyridine ring, a characteristic pattern of four protons would be anticipated. chemicalbook.com

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The carbon atom of the cyano group is expected to resonate in the region of δ 115-120 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region, with the carbon atom directly attached to the azoxy group showing a distinct chemical shift due to the electronic effects of the NNO-azoxy moiety.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between protons on the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for correlating the proton signals with their directly attached carbon atoms and for identifying longer-range C-H correlations, respectively. These correlations are essential for the unambiguous assignment of the quaternary carbons, including the cyano carbon and the carbon attached to the azoxy group.

Solid-State NMR could provide insights into the conformation of this compound in the solid phase, which may differ from its conformation in solution. This technique is particularly useful for studying polymorphism and the effects of crystal packing on the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H37.50-7.80-C2, C4, C5
H47.80-8.10-C2, C3, C5, C6
H57.30-7.60-C3, C4, C6
H68.50-8.80-C2, C4, C5
C2-150-160H3, H4, H6
C3-120-125H4, H5
C4-135-140H3, H5, H6
C5-125-130H3, H4, H6
C6-148-152H4, H5
CN-115-120H3

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₄N₄O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would offer valuable structural information. The fragmentation pattern would reveal characteristic losses of small neutral molecules and radical species, helping to piece together the molecular structure. Potential fragmentation pathways for this compound could include:

Loss of N₂O, a common fragmentation for azoxy compounds.

Loss of the cyano group (CN).

Cleavage of the pyridine ring.

Loss of NO.

By analyzing the masses of the fragment ions with high resolution, their elemental compositions can be determined, providing strong evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule.

X-ray Crystallography

Furthermore, the crystal structure would reveal intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. For related pyridine derivatives, crystal structures have been successfully determined, providing a basis for comparison. nih.gov

Table 2: Expected Crystallographic Data for this compound

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-C (pyridine) Bond Length~1.39 Å
C-N (pyridine) Bond Length~1.34 Å
C-C≡N Bond Length~1.45 Å
C≡N Bond Length~1.14 Å
N=N Bond Length~1.25 Å
N-O Bond Length~1.28 Å
C-N (azoxy) Bond Length~1.47 Å

Note: These are expected values based on similar known structures.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of their chemical bonds. nih.gov For this compound, these techniques would offer characteristic vibrational frequencies. researchgate.net

The most prominent and diagnostically useful vibration would be the C≡N stretching mode of the cyano group, which is expected to appear as a sharp, intense band in the region of 2220-2240 cm⁻¹ in the FTIR and Raman spectra. The exact position of this band can be influenced by the electronic effects of the pyridine ring and the azoxy group.

The N=N and N-O stretching vibrations of the azoxy group would also be observable, typically in the regions of 1500-1600 cm⁻¹ and 1250-1350 cm⁻¹, respectively. The vibrations of the pyridine ring, including C-H stretching, C=C and C=N ring stretching, and various bending modes, would appear in their characteristic regions of the spectra. tsijournals.com A comprehensive analysis of both FTIR and Raman spectra, often aided by computational calculations, would allow for a detailed assignment of the vibrational modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Cyano (C≡N)Stretching2220-2240Strong (IR), Medium (Raman)
Azoxy (N=N)Stretching1500-1600Medium
Azoxy (N-O)Stretching1250-1350Strong
Pyridine RingC-H Stretching3000-3100Medium
Pyridine RingC=C, C=N Stretching1400-1600Strong
Pyridine RingRing Bending600-1000Medium to Strong

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. nih.gov The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions.

The conjugated system, which includes the pyridine ring and the azoxy group, would give rise to intense π→π* transitions at shorter wavelengths (likely below 300 nm). The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms of the azoxy group and the nitrogen of the pyridine ring, would appear as weaker bands at longer wavelengths (likely above 300 nm). nih.gov The position and intensity of these bands are sensitive to the solvent polarity, providing further insights into the nature of the electronic transitions.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for analyzing chiral molecules. While this compound itself is not chiral, the (Z)-configuration of the azoxy group can lead to atropisomerism if rotation around the C-N bond connecting the pyridine ring to the azoxy group is restricted. If such atropisomers could be resolved, or if the compound crystallizes in a chiral space group, then CD and ORD spectroscopy would be applicable.

In such a scenario, these techniques would provide information about the stereochemistry of the molecule. A non-zero CD spectrum would confirm the presence of a chiral species, and the sign and intensity of the Cotton effects could be correlated with the absolute configuration of the atropisomer, often with the aid of theoretical calculations. nih.govrsc.org However, for an achiral molecule in an achiral solvent, no CD or ORD signal would be expected.

Theoretical and Computational Studies of 2 Z Cyano Nno Azoxy Pyridine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. numberanalytics.comlibretexts.org For 2-[(Z)-Cyano-NNO-azoxy]pyridine, methods like Density Functional Theory (DFT) and other ab initio approaches would be used to solve approximations of the Schrödinger equation, providing a detailed picture of its electronic configuration. numberanalytics.comyoutube.comyoutube.com These calculations form the basis for analyzing molecular orbitals, electron distribution, and the nature of the chemical bonds within the molecule. libretexts.org

Molecular Orbital Analysis (HOMO/LUMO) and Band Gaps

A primary output of quantum chemical calculations is the description of molecular orbitals (MOs). The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comutexas.eduwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. ossila.com For this compound, the HOMO would likely be localized on the electron-rich azoxy group and the pyridine (B92270) ring.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons. ossila.com The presence of the electron-withdrawing cyano group (-CN) suggests that the LUMO would have significant contributions from the atoms of this group and the pyridine ring. rsc.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the band gap. wikipedia.org This value is crucial for predicting the molecule's electronic and optical properties, as well as its kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and corresponds to longer wavelength absorption in its UV-visible spectrum. wikipedia.orglibretexts.org

The analysis of these frontier orbitals helps in understanding the molecule's reactivity in processes involving electron transfer. ossila.com

Table 1: Illustrative Data from a Typical Frontier Molecular Orbital Analysis

This table exemplifies the kind of data that would be generated from a DFT calculation for a molecule like this compound. The values are for illustrative purposes only.

ParameterEnergy (eV)Description
HOMO Energy -6.5Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy -2.0Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap 4.5Energy difference between HOMO and LUMO; indicates electronic stability and reactivity.

Electron Density Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map is a powerful visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the molecule's surface. numberanalytics.comnumberanalytics.comlibretexts.orgavogadro.cc It is generated by calculating the electrostatic potential at various points on the electron density surface. libretexts.org

Color Coding: ESP maps use a color spectrum to denote charge distribution. Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Neutral areas are shown in green. numberanalytics.comresearchgate.net

Predicting Reactivity: For this compound, the ESP map would likely show negative potential (red) around the oxygen atom of the N-oxide and the nitrogen of the cyano group, identifying these as likely sites for electrophilic attack. researchgate.net Conversely, positive potential (blue) might be expected on the hydrogen atoms of the pyridine ring, indicating sites susceptible to nucleophilic attack. numberanalytics.com These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions. numberanalytics.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to Lewis structures. numberanalytics.comprotheragen.aiuni-muenchen.dewikipedia.org

Bonding and Lone Pairs: NBO analysis would identify the core, bonding, and antibonding orbitals, as well as the lone pairs in this compound. It would provide details on the hybridization of the atoms and the composition of each bond (e.g., the σ and π contributions). uni-muenchen.dewikipedia.org

Donor-Acceptor Interactions: A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory. uni-muenchen.de This reveals stabilizing interactions between a filled (donor) NBO and an empty (acceptor) NBO. For instance, it could quantify the delocalization of electron density from the lone pairs of the azoxy oxygen into the antibonding orbitals of the pyridine ring, providing a measure of resonance stabilization. wisc.edu

Conformational Analysis and Energy Landscapes

Most organic molecules are not rigid and can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. rsc.orgacs.orgorganicers.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

For this compound, rotation around the C-N bond connecting the pyridine ring to the azoxy group would be a key degree of freedom. Computational methods would be used to perform a systematic scan of the potential energy surface by rotating this bond and calculating the energy at each step. acs.org This process generates an energy landscape, from which the lowest energy (most stable) conformations can be identified. rsc.org It is crucial to accurately determine the relative populations of different conformers, as the experimentally observed properties of a molecule are a weighted average of the properties of its constituent conformers. rsc.orgacs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of modern computational chemistry is the prediction of spectroscopic data, which can be used to confirm or interpret experimental results. nih.govresearchgate.net

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of a molecule. psu.eduresearchgate.netacs.orgaip.org The calculated frequencies correspond to the peaks in an infrared (IR) or Raman spectrum. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions can be made. For this compound, this would allow for the identification of characteristic frequencies for the C≡N stretch, the N-O stretch, and the pyridine ring vibrations. nih.govresearchgate.net

NMR Chemical Shifts: Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.govaminer.orgnih.govacs.orgrsc.org By calculating the magnetic shielding around each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. This is an invaluable tool for structural elucidation and for assigning the peaks in an experimental spectrum to specific atoms in the molecule. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

This table illustrates how theoretical data is compared with experimental results. The values are hypothetical.

Spectroscopic DataCalculation MethodPredicted ValueExperimental Value
C≡N Vibrational Stretch DFT (B3LYP/6-31G*)2235 cm⁻¹2230 cm⁻¹
¹³C Chemical Shift (Cyano C) GIAO-DFT118.5 ppm117.9 ppm
¹H Chemical Shift (Ortho-H) GIAO-DFT8.2 ppm8.1 ppm

Density Functional Theory (DFT) for Reactivity and Selectivity Predictions

DFT is a powerful and widely used computational method for studying chemical reactivity. youtube.comstackexchange.com By analyzing properties derived from the electron density, DFT can provide insights into where and how a molecule is likely to react. youtube.comyoutube.com

Fukui Functions: These are descriptors that indicate the change in electron density at a particular point when an electron is added to or removed from the molecule. They can be used to identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).

Reaction Pathway Modeling: DFT can be used to map out the entire potential energy surface for a chemical reaction, from reactants to products. stackexchange.com This allows for the identification of transition states (the energy maxima along the reaction coordinate) and intermediates. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for different possible reaction pathways, DFT can predict the selectivity of a reaction. For this compound, this could be used to predict, for example, the most favorable site for an electrophilic aromatic substitution on the pyridine ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Extensive searches of scientific literature and chemical databases have not yielded any specific studies on the molecular dynamics (MD) simulations of this compound. Therefore, no data is available regarding its dynamic behavior, conformational changes, or intermolecular interactions as investigated through this computational method.

While MD simulations are a powerful tool for understanding the time-dependent behavior of molecules at an atomic level, it appears that this specific compound has not yet been the subject of such research. Future computational studies may explore this area to provide insights into the flexibility, solvent effects, and interaction dynamics of this compound.

Potential Applications and Future Research Directions Non Biological/non Clinical Focus

Role as a Synthetic Intermediate in Complex Organic Synthesis

The 2-[(Z)-Cyano-NNO-azoxy]pyridine scaffold is a versatile building block for complex organic synthesis. The pyridine (B92270) ring, being an electron-deficient aromatic system, is susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. The presence of the cyano and azoxy groups further influences the reactivity of the pyridine ring, making it a valuable intermediate for the synthesis of a wide array of polysubstituted pyridine derivatives.

The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, and amines, providing a handle for further molecular elaboration. For instance, hydrolysis of the cyano group would yield the corresponding carboxylic acid, a key precursor for the synthesis of esters and amides. Reduction of the cyano group, on the other hand, would lead to the formation of an aminomethyl group, which can be utilized in the construction of more complex nitrogen-containing heterocycles.

The azoxy group, while relatively stable, can undergo various transformations. For example, reduction of the azoxy group can lead to the corresponding azo or hydrazo compounds, which are themselves valuable synthetic intermediates. The N-oxide functionality within the azoxy group can also influence the regioselectivity of reactions on the pyridine ring.

Exploration in Materials Science

The exploration of this compound in materials science is a promising avenue of research, with potential applications in functional materials, liquid crystals, and energetic materials.

Functional Materials: The combination of a polar cyano group and a dipolar azoxy group, along with the aromatic pyridine ring, can impart interesting electronic and photophysical properties to the molecule. These characteristics make it a candidate for the development of novel functional materials with applications in optics and electronics. The presence of multiple nitrogen atoms and the potential for hydrogen bonding could also lead to materials with unique self-assembly properties.

Liquid Crystals: The rod-like shape of the molecule, a common feature of liquid crystalline compounds, suggests its potential for use in liquid crystal technologies. The polar nature of the cyano and azoxy groups could contribute to the formation of stable mesophases.

Energetic Materials: The high nitrogen content of this compound, a characteristic often associated with energetic materials, makes it a compound of interest in this field. The azoxy group, in particular, is known to be an energy-rich functionality. The thermal stability and decomposition pathways of this compound would need to be thoroughly investigated to assess its potential as an energetic material.

Precursor for Nitrogen-Rich Compounds and Novel Heterocyclic Architectures

The high nitrogen content and the presence of multiple reactive sites make this compound an excellent precursor for the synthesis of a variety of nitrogen-rich compounds and novel heterocyclic architectures. The pyridine ring itself is a fundamental building block in many biologically active and functional organic molecules.

The cyano group can serve as a linchpin for the construction of fused heterocyclic systems. For example, reaction with dinucleophiles could lead to the formation of pyrimidine (B1678525) or pyrazole (B372694) rings fused to the pyridine core. The azoxy group can also participate in cyclization reactions, potentially leading to the formation of novel five- or six-membered heterocyclic rings containing a nitrogen-nitrogen bond. The development of synthetic methodologies to harness the reactivity of this compound could open up new avenues for the creation of diverse and complex heterocyclic libraries.

Ligand Design for Transition Metal Catalysis

The pyridine nitrogen atom and the oxygen atoms of the azoxy group in this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. This suggests that the molecule could be employed as a ligand in transition metal catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the pyridine ring.

The bidentate or even tridentate coordination of the ligand to a metal center could lead to the formation of stable and well-defined catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The specific stereochemistry of the (Z)-azoxy group could also play a crucial role in inducing stereoselectivity in catalytic reactions.

Development as Advanced Spectroscopic Probes or Dyes

The chromophoric nature of the this compound system, arising from the extended π-conjugation between the pyridine ring and the azoxy group, suggests its potential for development as an advanced spectroscopic probe or dye for non-biological applications. The absorption and emission properties of the molecule are expected to be sensitive to its local environment, such as solvent polarity and the presence of metal ions.

This sensitivity could be exploited for the development of chemosensors for the detection of specific analytes. The cyano group can also act as a fluorescent quencher or modulator, providing a mechanism for "turn-on" or "turn-off" fluorescence sensing. Further investigation into the photophysical properties of this compound and its derivatives is warranted to explore its full potential in this area.

Challenges and Opportunities in the Synthesis and Reactivity of Azoxy-Pyridine-Cyano Systems

The synthesis of this compound presents several challenges. The selective introduction of the azoxy group at the 2-position of the pyridine ring, while maintaining the cyano group, requires careful control of reaction conditions. One potential synthetic route could involve the reductive coupling of a nitropyridine precursor. The stereoselective synthesis of the (Z)-isomer of the azoxy group is another synthetic hurdle that needs to be addressed.

The reactivity of this trifunctional system also presents both challenges and opportunities. The interplay between the electron-withdrawing cyano group and the electron-donating/withdrawing nature of the azoxy group can lead to complex reactivity patterns. Understanding and controlling the regioselectivity of reactions on the pyridine ring in the presence of these two functional groups is crucial for its successful application as a synthetic intermediate. However, this complex reactivity also offers opportunities for the discovery of new and unexpected chemical transformations.

Future Synthetic Targets and Methodological Innovations

Future research in this area should focus on the development of efficient and stereoselective synthetic routes to this compound and its derivatives. This could involve the exploration of novel catalytic methods for the formation of the azoxy group. The investigation of the reactivity of this compound under various conditions, including photochemical and electrochemical methods, could lead to the discovery of new synthetic methodologies.

Future synthetic targets could include the incorporation of this scaffold into larger and more complex molecular architectures, such as polymers and dendrimers, to create new functional materials. The synthesis of a library of derivatives with different substituents on the pyridine ring would allow for a systematic study of the structure-property relationships and the optimization of their performance in various applications.

Conclusion

Summary of Key Findings and Contributions to the Chemistry of 2-[(Z)-Cyano-NNO-azoxy]pyridine

Research into the specific compound this compound is situated within the broader investigation of functionally substituted azoxypyridines and related heterocyclic compounds. While direct studies focusing exclusively on this molecule are not extensively detailed in available literature, key findings from closely related analogues provide significant insights. The primary contribution of compounds within this class, such as those linking (cyano-NNO-azoxy)pyrazol-yl moieties to a pyridine (B92270) ring, has been in the exploration of new antimicrobial agents. nih.gov A pivotal finding is the essential role of the cyano (-CN) functional group in imparting biological activity to these molecules. nih.gov Studies on related structures have demonstrated that while many compounds show little to no activity against gram-negative bacteria, several exhibit promising activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and possess noteworthy antifungal properties. nih.govnih.gov

The chemistry of this compound class contributes a unique structural motif, combining the electron-withdrawing cyano group with the versatile azoxy linker and the foundational pyridine ring. This combination offers a rich scaffold for medicinal chemistry, where the pyridine core is known to improve water solubility and act as a bioisostere for various functional groups, enhancing therapeutic potential. nih.gov

Broader Implications for Azoxy and Pyridine Chemistry

The study of molecules like this compound has wider implications for the fields of azoxy and pyridine chemistry. For pyridine chemistry, it represents a continued expansion into complex, multi-functionalized derivatives with potential biological applications. nih.govekb.eg The pyridine scaffold is a cornerstone in drug discovery, and the introduction of the cyano-azoxy side chain creates novel chemical space for exploration. ekb.egnih.gov The synthesis and reactivity of such compounds push the boundaries of known synthetic methodologies for creating highly substituted, nitrogen-rich heterocyclic systems. nih.govresearchgate.net

Outlook for Future Academic and Chemical Research on this Compound Class

The future for academic and chemical research on this class of compounds is promising, with several clear avenues for exploration. A primary focus will be the targeted synthesis and detailed characterization of this compound itself, to establish a baseline of its physical, chemical, and biological properties. This would involve elucidating its crystal structure, mapping its spectroscopic data, and evaluating its stability.

Further research will likely concentrate on several key areas:

Synthetic Methodology: Developing more efficient and stereoselective synthetic routes to access a wider library of cyano-azoxypyridine derivatives. This would enable a more systematic investigation of structure-activity relationships (SAR).

Medicinal Chemistry: Expanding the scope of biological screening. Given the antifungal and antibacterial potential noted in related structures, future work could explore activity against a broader range of pathogens, as well as investigate other therapeutic areas such as anticancer or antiviral applications, where cyanopyridine derivatives have shown promise. ekb.egnih.gov

Reaction Mechanisms: Investigating the chemical reactivity of the cyano-azoxy moiety in detail. Understanding how it participates in or influences reactions such as nucleophilic substitution on the pyridine ring could unlock new synthetic applications.

Computational Chemistry: Employing theoretical calculations to model the electronic structure and predict the reactivity and biological activity of new analogues, helping to guide synthetic efforts toward more potent and selective compounds.

The initial findings on related compounds suggest that the this compound scaffold is a valuable template for the design of new functional molecules.

Q & A

Q. What are the established synthetic routes for 2-[(Z)-Cyano-NNO-azoxy]pyridine, and what factors influence reaction efficiency?

The synthesis typically involves substituting nitroso groups in pyrimidine or pyridine derivatives with the cyano-NNO-azoxy moiety. For example, replacing the nitroso group in 2,4-diamino-5-nitroso-6-(cyclohexylmethoxy)pyrimidine with the cyano-NNO-azoxy group yields analogs with potent biological activity . Key factors affecting efficiency include:

  • Reaction conditions : Anhydrous environments to prevent hydrolysis of intermediates .
  • Catalysts : Use of transition metals or bases to stabilize reactive intermediates .
  • Substituent positioning : Electron-withdrawing groups on the pyridine ring enhance reactivity .

Q. Which analytical techniques are critical for characterizing this compound?

Standard methods include:

  • Spectroscopy : NMR and IR to confirm functional groups (e.g., cyano-NNO-azoxy stretching at ~2200 cm⁻¹ in IR) .
  • Chromatography : HPLC for purity assessment .
  • Mass spectrometry : High-resolution MS for molecular weight validation .
  • X-ray crystallography : To resolve the Z-configuration of the azoxy group .

Q. How do the electron-withdrawing and steric properties of the cyano-NNO-azoxy group influence reactivity?

The cyano-NNO-azoxy group has:

  • Electronic effects : σp = 0.89 (similar to nitroso groups), enhancing electrophilic substitution reactions .
  • Lipophilicity : π = -0.26, improving membrane permeability compared to nitroso (π = -1.20) .
  • Steric hindrance : Bulky substituents may limit access to planar binding sites in enzymes .

Advanced Research Questions

Q. How does the Z-configuration of the cyano-NNO-azoxy group impact biological activity?

The Z-configuration ensures proper spatial alignment for target binding. For example:

  • Antifungal activity : The Z-isomer of related compounds shows 2–4× higher inhibition against azole-resistant Candida species compared to E-isomers .
  • CDK2 inhibition : Substituent orientation affects hydrogen bonding with kinase active sites, as seen in pyrimidine analogs .

Q. What strategies optimize synthetic yields of this compound derivatives?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during azoxy group formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
  • Catalytic additives : Triethylamine improves cyclization efficiency in heterocyclic systems .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions or substituent effects. Methodological solutions include:

  • Dose-response standardization : Use IC₅₀ values normalized to control compounds .
  • Structural analogs : Compare activity of derivatives with varying substituents (e.g., bromo vs. chloro groups) .
  • Target validation : Confirm binding via enzymatic assays (e.g., CDK2 inhibition assays) .

Q. What computational modeling approaches predict the bioactivity of this compound derivatives?

  • QSAR models : Correlate σp and π values with antifungal or kinase inhibition .
  • Molecular docking : Simulate interactions with targets like CDK2 or fungal cytochrome P450 .
  • DFT calculations : Analyze electron distribution to guide substituent design .

Q. How does this compound interact with biological targets at the molecular level?

  • Enzyme inhibition : The cyano-NNO-azoxy group acts as a hydrogen bond acceptor in CDK2’s ATP-binding pocket .
  • Membrane penetration : Moderate lipophilicity (logP ~1.5) balances solubility and permeability .
  • Resistance mitigation : Non-azole scaffolds evade efflux pumps in resistant fungi .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.